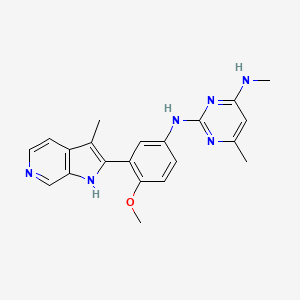

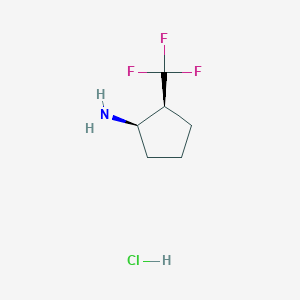

![molecular formula C19H24N6OS B2634954 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1170984-67-4](/img/structure/B2634954.png)

2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a benzimidazole ring, a piperazine ring, and a thiazole ring . The benzimidazole ring is a type of heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings .

Synthesis Analysis

The synthesis of this compound involves several steps. In one reported synthesis, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded the final product .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzimidazole ring, a piperazine ring, and a thiazole ring . The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This is followed by the reaction of the obtained aldehyde with thiosemicarbazide to yield the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include high aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption . The compound is a white solid with a melting point of 203–205 C .Applications De Recherche Scientifique

Chemical Design and Pharmacological Potential

This chemical compound represents a significant area of interest in medicinal chemistry, particularly in the context of designing inhibitors with high selectivity and potency for specific biological targets. For instance, Shibuya et al. (2018) described a compound with a similar structure that exhibited potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with notable selectivity over ACAT-2. The incorporation of a piperazine unit significantly enhanced aqueous solubility and oral absorption, highlighting the compound's potential for treating diseases involving ACAT-1 overexpression K. Shibuya et al., 2018.

Anticancer Activity

Research by Boddu et al. (2018) explored a series of compounds with the benzimidazole and piperazine scaffold, showing significant in vitro anticancer activity against various human cancer cell lines. The study underscored the importance of structural modifications in enhancing activity, supported by molecular docking studies to elucidate the compounds' interactions with key proteins Lingaiah Boddu et al., 2018.

Anti-inflammatory and Anthelmintic Activities

Another study highlighted the synthesis of novel compounds featuring the piperazine moiety, demonstrating promising anti-inflammatory properties through in vitro and in vivo assessments. This underscores the potential of such compounds in developing new anti-inflammatory agents Aejaz Ahmed et al., 2017. Furthermore, Kumar and Sahoo (2014) reported compounds with a similar chemical structure exhibiting good anthelmintic activity, suggesting potential applications in treating parasitic worm infections P. S. Kumar & J. Sahoo, 2014.

Antimicrobial and Antioxidant Agents

Compounds combining benzimidazole and piperazine structures have also been synthesized with antimicrobial and antioxidant properties, indicating their applicability in developing treatments against microbial infections and oxidative stress-related conditions Basavaraj S Naraboli & J. S. Biradar, 2017.

Orientations Futures

The compound “2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide” and its derivatives show promise in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring its potential applications in various therapeutic areas.

Propriétés

IUPAC Name |

2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6OS/c1-14-13-27-19(20-14)22-18(26)12-25-9-7-24(8-10-25)11-17-21-15-5-3-4-6-16(15)23(17)2/h3-6,13H,7-12H2,1-2H3,(H,20,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMYYAXNNHOGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

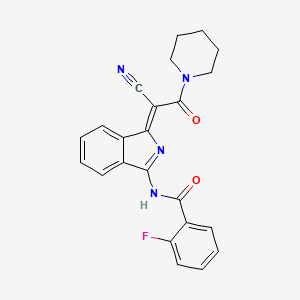

![4-methyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2634871.png)

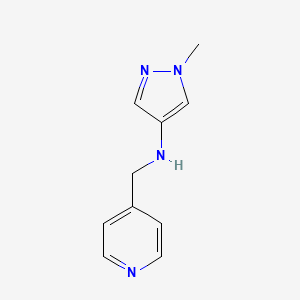

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2634873.png)

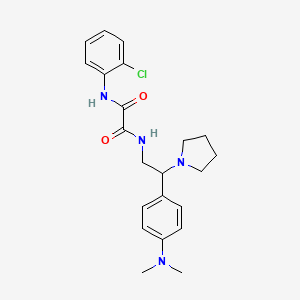

![6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2634875.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)

![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2634891.png)